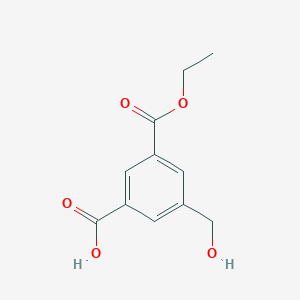
(1-cyclopentylpiperidin-4-yl) methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-cyclopentylpiperidin-4-yl) methanesulfonate is a chemical compound that combines the properties of methanesulfonic acid and a piperidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester typically involves the esterification of methanesulfonic acid with 1-cyclopentyl-piperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining consistency in the product quality.
Analyse Chemischer Reaktionen
Types of Reactions: (1-cyclopentylpiperidin-4-yl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-cyclopentylpiperidin-4-yl) methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then interact with various biological pathways. The piperidine moiety may also contribute to the compound’s activity by interacting with neurotransmitter receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid esters: Other esters of methanesulfonic acid with different alcohols.
Piperidine derivatives: Compounds containing the piperidine ring with various substituents.
Uniqueness: (1-cyclopentylpiperidin-4-yl) methanesulfonate is unique due to the combination of the methanesulfonic acid ester and the piperidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the cyclopentyl group further enhances its uniqueness by providing additional steric and electronic effects.
Eigenschaften
Molekularformel |
C11H21NO3S |
|---|---|
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
(1-cyclopentylpiperidin-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H21NO3S/c1-16(13,14)15-11-6-8-12(9-7-11)10-4-2-3-5-10/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
OVIMJSZZOHOTTP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1CCN(CC1)C2CCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8290967.png)





![3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine](/img/structure/B8291020.png)
![Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate](/img/structure/B8291037.png)





![5-[(3-Phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8291061.png)
